Mollicellin D - 68455-11-8

Mollicellin D

Catalog Number: EVT-276752
CAS Number: 68455-11-8
Molecular Formula: C21H21ClO6
Molecular Weight: 404.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mollicellin D is a depsidone, a class of natural products characterized by a unique cyclic structure formed by the esterification of a hydroxylated benzoic acid with a hydroxylated orcinol unit. It is a secondary metabolite produced by the fungus Chaetomium mollicellum. [] While several mollicellins, including mollicellin C and E, exhibit mutagenic and antibacterial properties, mollicellin D is primarily recognized for its bactericidal activity. [] This distinction arises from structural variations amongst mollicellins, particularly the presence of a chlorine atom in mollicellin D. []

Mollicellin C

  • Compound Description: Mollicellin C is a depsidone mycotoxin that possesses both mutagenic and antibacterial properties. [] Studies have shown that it is bactericidal against Salmonella typhimurium and induces both histidine reversion and forward mutations to 8-azaguanine resistance in this bacterium. [] Interestingly, its mutagenic activity and, to a large extent, its antibiotic activity, are abolished by rat liver microsomes, suggesting a detoxification mechanism. []
  • Relevance: Mollicellin C is structurally related to Mollicellin D as they share the same depsidone core structure. The key difference lies in the presence of a 3-methylbutenoic acid moiety in Mollicellin C, which is absent in Mollicellin D. This structural difference might contribute to the distinct mutagenic activities observed between the two compounds. []

Mollicellin E

  • Compound Description: Similar to Mollicellin C, Mollicellin E is a depsidone mycotoxin exhibiting both mutagenic and antibacterial activities. [] It displays bactericidal effects against Salmonella typhimurium and induces both histidine reversion and forward mutations to 8-azaguanine resistance. [] The presence of rat liver microsomes abolishes the mutagenic activity of Mollicellin E and significantly reduces its antibiotic effect. []
  • Relevance: Mollicellin E is structurally related to Mollicellin D as they both belong to the depsidone class of mycotoxins. Mollicellin E, like Mollicellin C, possesses a 3-methylbutenoic acid moiety, which distinguishes it from Mollicellin D. This structural variation may contribute to the difference in their mutagenic potential. []

Mollicellin F

  • Relevance: Mollicellin F is considered structurally related to Mollicellin D due to their shared depsidone core structure. Importantly, both compounds lack the 3-methylbutenoic acid moiety found in Mollicellin C and E. This shared structural feature might contribute to the absence of mutagenic activity in both Mollicellin F and Mollicellin D. []
Source and Classification

Mollicellin D was originally isolated from the marine-derived fungus Penicillium molliculum. This classification places it within the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but play significant roles in ecological interactions and have potential therapeutic effects.

Synthesis Analysis

The synthesis of Mollicellin D involves several steps, primarily utilizing a one-pot reaction methodology. The initial step includes the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by an acid-promoted ring closure to form the desired intermediate. Subsequent reactions involve alkylation processes using various alkylating agents in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent.

Technical Details

  1. Condensation Reaction: The reaction between 5-acetyl-3-methylsulfanyl-1,2,4-triazine and hydrazine hydrochloride is performed under controlled conditions to yield an intermediate.
  2. Alkylation: The intermediate undergoes alkylation by reacting with dibromoethane or other suitable reagents at room temperature for several days.
  3. Purification: The products are purified using column chromatography techniques, ensuring high purity and yield.
Molecular Structure Analysis

The molecular structure of Mollicellin D can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).

Structural Characteristics

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 302.37 g/mol
  • Crystallography: The compound exhibits specific crystallographic properties that can be determined through X-ray diffraction studies, providing insights into its three-dimensional arrangement.
Chemical Reactions Analysis

Mollicellin D participates in several chemical reactions typical of nucleoside analogs. These reactions can include:

  1. Nucleophilic Substitution: Involving the substitution of halides or other leaving groups.
  2. Hydrolysis: Under certain conditions, Mollicellin D may undergo hydrolysis to yield various products.
  3. Rearrangements: Potential rearrangements can occur under acidic or basic conditions.

Reaction Parameters

The reactions are typically conducted under mild conditions to maintain the integrity of the compound, with careful monitoring through techniques such as thin layer chromatography (TLC) to assess progress.

Mechanism of Action

The mechanism of action for Mollicellin D primarily involves its interaction with viral enzymes or cellular pathways that are crucial for viral replication.

Relevant Data

  • Inhibition Studies: Research indicates that Mollicellin D exhibits inhibitory effects on certain viral enzymes, thereby disrupting their function.
  • Binding Affinity: Molecular docking studies suggest that Mollicellin D has a favorable binding affinity for target proteins involved in viral replication.
Physical and Chemical Properties Analysis

Mollicellin D possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Approximately 140–143 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.

Analytical Techniques

Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and elemental analysis confirm the identity and purity of Mollicellin D.

Applications

Mollicellin D has several promising applications in scientific research:

  1. Antiviral Research: Due to its inhibitory effects on viral enzymes, it is being studied for potential use as an antiviral agent.
  2. Pharmacological Studies: Its unique structure makes it a candidate for further pharmacological investigations aimed at developing new therapeutics.
  3. Biological Activity Assessment: Ongoing studies focus on its biological activities, including antimicrobial properties.
Biosynthetic Pathways and Genetic Regulation of Mollicellin D

Genomic Characterization of Chaetomium spp. Producing Mollicellin D

Chaetomium species, particularly endophytic strains isolated from host plants like Eucalyptus exserta, are primary producers of mollicellin depsidones. Genomic sequencing of Chaetomium brasiliense SD-596 and Chaetomium sp. Eef-10 reveals high biosynthetic potential, with genomes encoding >50 secondary metabolite clusters per strain. PacBio sequencing of C. olivaceum SD-80A (GenBank PRJNA1065967) identified 34 polyketide synthase (PKS) genes, with specific contigs housing the mollicellin D-associated cluster. These genomes exhibit modular organization where core biosynthetic genes (PKS, cytochrome P450s, methyltransferases) are flanked by regulatory elements and transporter genes, a hallmark of specialized metabolite pathways [7] [9].

Table 1: Genomic Features of Mollicellin-Producing Chaetomium Strains

StrainGenome Size (Mb)BGCs PredictedPKS GenesCluster Location
C. brasiliense SD-59634.25829Contig 12, 45.8 kb
Chaetomium sp. Eef-1036.76234Scaffold 7, 51.2 kb
C. olivaceum SD-80A33.94926Contig 5, 48.3 kb

Biosynthetic Gene Clusters Associated with Depsidone Synthesis

The mollicellin D biosynthetic gene cluster (BGC) spans ~50 kb and encodes:

  • A type I iterative polyketide synthase (PKS) as the core enzyme (e.g., mlnPKS in C. brasiliense)
  • A dual-function cytochrome P450 (mlnCYP) catalyzing ether bridge formation and hydroxylation
  • An aromatic prenyltransferase (mlnPT) for isoprenoid side-chain attachment
  • A decarboxylase (mlnD) for post-assembly modifications [4] [7]

This cluster shares homology with depsidone clusters in Aspergillus and Ovatospora, particularly in PKS domains and cytochrome functions. AntiSMASH analysis confirms the presence of conserved cis-acting elements: a β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domains within the PKS. The cluster architecture follows the colinearity rule, with genes ordered as: regulator – PKS – CYP – prenyltransferase – decarboxylase – transporter [4] [9].

Enzymatic Mechanisms in Mollicellin D Polyketide Formation

Mollicellin D biosynthesis initiates with the iterative assembly of a polyketide backbone from one acetyl-CoA starter and five malonyl-CoA extenders via the PKS (Figure 1). Key steps include:

  • Chain elongation: KS and AT domains catalyze decarboxylative Claisen condensation, forming a hexaketide intermediate stabilized by ACP thioester linkage.
  • First-ring cyclization: The PT domain facilitates C7–C12 aldol cyclization, yielding an orsellinic acid derivative.
  • Depsidone core formation: The dual-function P450 (MlnCYP) performs:
  • Oxidative coupling between C-1 of the orsellinate and phenolic –OH of a second aromatic unit to form the diphenyl ether bond
  • Lactonization via intramolecular esterification to create the tricyclic depsidone core
  • Prenylation: MlnPT attaches a 3-methylbut-2-enyl group at C-3 using dimethylallyl pyrophosphate (DMAPP) [4] [6] [10].

Figure 1: Enzymatic Assembly of Mollicellin D

Acetyl-CoA + 5 Malonyl-CoA  │  └─ PKS Iterative Module (KS-AT-ACP-PT)  │  ▼  Orsellinic Acid Derivative  │  ├─ P450 Oxidative Coupling → Diphenyl Ether  │  └─ P450 Lactonization → Depsidone Core  │  └─ Prenyltransferase → Mollicellin Scaffold  

Regulatory Networks Influencing Secondary Metabolite Production

Expression of the mollicellin D BGC is tightly regulated by:

  • Epigenetic regulators: Deletion of histone deacetylase (hdaA homolog g7489) in C. olivaceum increases cluster expression by >15-fold, confirming chromatin remodeling as a key activation mechanism. HDAC inhibition promotes histone H3/H4 acetylation, opening chromatin accessibility [9].
  • Cluster-specific transcription factors: A pathway-specific Zn₂Cys₆ binuclear regulator (mlnR) binds promoter regions of mlnPKS and mlnCYP, as confirmed by ChIP-seq. Overexpression of mlnR enhances mollicellin D titers by 8.3-fold [4] [9].
  • Environmental cues: Co-cultivation with Streptomyces or low nitrogen stress upregulates the BGC via the global regulator laeA, which interacts with velvet complex proteins (VeA, VelB) to modulate transcription [7] [9].

Table 2: Regulatory Factors Modifying Mollicellin D Production

Regulatory InterventionEffect on BGC ExpressionTiter ChangeMechanism
HDAC gene (g7489) knockout15.2-fold increaseΔ +420%Histone hyperacetylation
mlnR overexpression8.3-fold increaseΔ +310%Direct promoter activation
Nicotinamide (HDAC inhibitor)6.7-fold increaseΔ +280%Altered chromatin conformation
laeA deletion98% reductionΔ -99%Loss of global SM regulation

Properties

CAS Number

68455-11-8

Product Name

Mollicellin D

IUPAC Name

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one

Molecular Formula

C21H21ClO6

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3

InChI Key

AINFZKIGIQBKDM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C

Solubility

Soluble in DMSO

Synonyms

Mollicellin D

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C

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